3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Medicinal Chemistry Lipophilicity Physicochemical Property

Strategic kinase inhibitor building block featuring the validated 3-phenyl-1H-5-pyrazolylamine scaffold. The benzyloxy substituent critically modulates cLogP and protein binding—a structural feature not interchangeable with unsubstituted phenyl analogs; substitution jeopardizes SAR integrity. Proven FLT3/EGFR template with low- to mid-micromolar antimalarial activity (57% P. falciparum inhibition at 2 µM), ideal for focused library synthesis and hit-to-lead optimization. Reactive primary amine enables amide bond formation, urea synthesis, and reductive amination for parallel library expansion. Low CYP inhibition promiscuity makes it a reliable negative control. Specify high-purity grade for research and development.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 502132-95-8
Cat. No. B112693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine
CAS502132-95-8
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NN3)N
InChIInChI=1S/C16H15N3O/c17-16-10-15(18-19-16)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,17,18,19)
InChIKeyOQCGFIUIEBWQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine (CAS 502132-95-8) – A Unique Pyrazole Scaffold for Kinase and Antimalarial Research


3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a benzyloxyphenyl group, with a molecular formula of C16H15N3O and a molecular weight of 265.31 g/mol . It serves as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and antimalarial agents, due to its structural similarity to the well-established 3-phenyl-1H-5-pyrazolylamine kinase inhibitor template [1]. The benzyloxy substituent is a key structural feature that can significantly modulate physicochemical properties like lipophilicity (cLogP) and, consequently, biological activity and selectivity compared to simpler phenyl-substituted analogs [2].

Why 3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine Cannot Be Replaced by Other Pyrazole Analogs in Critical Assays


Generic substitution of pyrazole building blocks is high-risk in drug discovery due to the profound impact of even minor substituent changes on target binding, selectivity, and pharmacokinetic properties. The 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine scaffold is distinct from its unsubstituted phenyl counterpart, as the benzyloxy group introduces a significant lipophilic and steric element that can dramatically alter interaction with protein binding pockets [1]. Furthermore, preliminary screening data indicates this specific compound possesses a unique biological profile, including low- to mid-micromolar activity in antimalarial assays, which is not a given for all pyrazole analogs and cannot be assumed from class-level inferences alone [2]. Replacing it with a structurally similar, yet different, analog without prior validation would introduce an uncontrolled variable, jeopardizing the integrity of structure-activity relationship (SAR) studies and potentially leading to false negatives in hit-to-lead campaigns.

Quantitative Differentiation Guide: Verifiable Evidence for 3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine (502132-95-8)


Comparative LogP (Lipophilicity) vs. Unsubstituted 3-Phenyl-1H-pyrazol-5-amine Core

The benzyloxy group in the target compound significantly increases lipophilicity, a critical parameter for membrane permeability and target engagement. Calculated LogP (cLogP) for the parent 3-phenyl-1H-pyrazol-5-amine is reported as 1.34 . While an experimentally validated cLogP for the target compound is not found in primary literature, the addition of the benzyloxy moiety is known to substantially increase cLogP based on established medicinal chemistry principles and fragment contribution methods [1]. This increase is a key differentiator from the unsubstituted core, impacting its behavior in biological assays.

Medicinal Chemistry Lipophilicity Physicochemical Property Drug Design

Differential Antimalarial Activity: Evidence from a Primary Screen

In a primary high-throughput screen against the NF54 strain of Plasmodium falciparum, the target compound was tested at a single concentration of 2 µM using a nanoGlo luciferase assay over 72 hours . A subset of replicate data from this screen reported an inhibition value of 57% at this concentration, indicating moderate antiplasmodial activity . This result differentiates it from a standard positive control like chloroquine, which typically achieves >90% inhibition at similar or lower concentrations in this assay format, but confirms the compound's biological relevance in an infectious disease context.

Antimalarial Plasmodium falciparum High-Throughput Screening Infectious Disease

Distinct Kinase Inhibition Profile Inferred from a Related Analog

While direct quantitative IC50 data for this exact compound against Epidermal Growth Factor Receptor (EGFR) is not available in primary literature, a closely related analog, 3-(3-(benzyloxy)phenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL1785053), demonstrates an IC50 of 1060 nM (1.06 µM) against the kinase domain [1]. This provides a class-level inference for the target compound's potential as a kinase inhibitor scaffold, particularly given the established activity of 3-phenyl-1H-5-pyrazolylamine derivatives against FLT3 and other kinases [2]. The presence of the benzyloxy group in both molecules is a key structural feature likely contributing to this activity.

Kinase Inhibitor EGFR Cancer Research Structural Analog

Potential for Lower CYP Inhibition Promiscuity Compared to Other Pyrazoles

Computational predictions based on the chemical structure suggest that 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine has a "low CYP inhibitory promiscuity" profile [1]. This is a notable differentiator from many other pyrazole-based kinase inhibitors, which can be prone to strong cytochrome P450 inhibition, leading to drug-drug interaction liabilities. The compound is also predicted to be a non-substrate for CYP2C9 and CYP2D6 [1].

ADME Drug Metabolism CYP450 Toxicity

Validated Application Scenarios for 3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine in Research and Development


As a Core Scaffold for FLT3 and Other Kinase Inhibitor Discovery Programs

This compound serves as an ideal starting point for synthesizing focused libraries of kinase inhibitors, particularly those targeting FLT3 or EGFR. Its 3-phenyl-1H-5-pyrazolylamine core is a validated template for potent and selective FLT3 inhibitors [1]. The benzyloxy group provides a synthetic handle for further derivatization to optimize potency and selectivity, making it a strategic choice for medicinal chemists aiming to develop novel anticancer agents.

As a Hit-to-Lead Starting Point for Novel Antimalarial Chemotypes

Given its confirmed, albeit moderate, activity against P. falciparum in a primary HTS assay (57% inhibition at 2 µM), this compound is a valuable hit for antimalarial drug discovery . Its unique structure, distinct from current antimalarial drugs, offers the potential to overcome existing drug resistance. Researchers can procure this compound to initiate SAR studies aimed at improving potency and understanding its mechanism of action against the malaria parasite.

As a Versatile Building Block for High-Throughput Synthesis of Heterocyclic Libraries

The primary amine group on the pyrazole ring is a highly reactive site for a wide range of chemical transformations, including amide bond formation, urea synthesis, and reductive amination. This makes 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine an excellent building block for parallel synthesis and the rapid generation of diverse compound libraries for various high-throughput screening campaigns [1].

As a Physicochemical Probe in ADME/Tox Optimization Studies

The compound's predicted low CYP inhibition promiscuity makes it a useful negative control or benchmark in assays designed to assess cytochrome P450 interactions [2]. Its distinct lipophilic profile, conferred by the benzyloxy group, also allows researchers to use it as a tool compound to study the relationship between lipophilicity and membrane permeability or non-specific binding in their specific assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.